molecular formula C13H14N2O2S B2691246 Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate CAS No. 122352-22-1

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate

Cat. No. B2691246
CAS RN: 122352-22-1
M. Wt: 262.33
InChI Key: FGTLPGZDKKFCDQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is an organic compound with the CAS Number: 122352-22-1 . It has a molecular weight of 262.33 . The compound is in powder form .


Synthesis Analysis

The synthesis of a similar compound, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, was reported in a study . The compound was converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 262.33 . The InChI code for this compound is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate's crystal structure has been determined through X-ray methods, revealing its non-planar molecule and significant stabilization by intra- and intermolecular hydrogen bonds. This detailed structural analysis is crucial for understanding its physical and chemical properties, aiding in the development of new pharmaceuticals and materials (DyaveGowda et al., 2002).

Enzymatic Inhibition for Diabetes Treatment

A study on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines showed that these compounds have high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, which are key targets in diabetes treatment. One compound in particular showed significant inhibition potential, nearly twice as effective as the standard treatment, acarbose. This indicates a promising avenue for developing new treatments for diabetes (Babar et al., 2017).

Antimicrobial Activities

Research into the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents has led to the synthesis of derivatives with notable in vitro antimicrobial activity against bacteria and fungi. This suggests potential for the development of new antimicrobial agents, highlighting the importance of this compound derivatives in addressing resistant microbial strains (Wardkhan et al., 2008).

Pharmacological Potential

Studies on derivatives of this compound have demonstrated their potential in pharmacological applications, including anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies have also suggested the binding modes of these compounds to enzyme active sites, offering insights into their mechanism of action and guiding the design of more effective drugs (Attimarad et al., 2017).

Degradation Pathways

The spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leading to the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate highlights important degradation pathways. Understanding these pathways is crucial for the development of stable pharmaceutical and chemical products containing thiazole derivatives (Mallia et al., 2015).

Future Directions

The future directions for research on Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate could involve further exploration of its potential biological activities, given the known activities of thiazoles . Additionally, more studies could be conducted to understand its synthesis and chemical reactions better.

properties

IUPAC Name

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLPGZDKKFCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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